molecular formula C15H20FN3O3 B7077771 5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B7077771
M. Wt: 309.34 g/mol
InChI Key: DQDBVJNQEBTSCW-UHFFFAOYSA-N
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Description

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorine atom, a methoxypropanoyl group, a piperidine ring, and a pyridine carboxamide moiety, making it a complex and intriguing molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

    Introduction of the Methoxypropanoyl Group: The methoxypropanoyl group is introduced via acylation reactions, using reagents such as methoxypropanoic acid and appropriate coupling agents.

    Fluorination: The fluorine atom is introduced using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the piperidine intermediate with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the methoxypropanoyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-[1-(2-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
  • 5-chloro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
  • 5-fluoro-N-[1-(3-ethoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide

Uniqueness

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-N-[1-(3-methoxypropanoyl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-22-7-4-14(20)19-5-2-13(3-6-19)18-15(21)11-8-12(16)10-17-9-11/h8-10,13H,2-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDBVJNQEBTSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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